molecular formula C9H9N3OS2 B10948257 (5E)-5-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10948257
M. Wt: 239.3 g/mol
InChI Key: DOXVWWZLKZDRFE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features both pyrazole and thiazolone moieties. Compounds containing these structures are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolone ring can be reduced to form corresponding alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions on the pyrazole ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • **1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of pyrazole and thiazolone moieties also makes it a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

(5E)-5-[(2-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3OS2/c1-2-12-6(3-4-10-12)5-7-8(13)11-9(14)15-7/h3-5H,2H2,1H3,(H,11,13,14)/b7-5+

InChI Key

DOXVWWZLKZDRFE-FNORWQNLSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.